molecular formula C28H38O13 B1181717 5,5'-Dimethoxylariciresinol 4-O-glucoside CAS No. 154418-16-3

5,5'-Dimethoxylariciresinol 4-O-glucoside

Cat. No.: B1181717
CAS No.: 154418-16-3
M. Wt: 582.6 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves several steps, including the protection and deprotection of functional groups, glycosylation, and purification processes. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 5,5’-Dimethoxylariciresinol 4-O-glucoside is often achieved through extraction from plant sources. The process involves the use of solvents to extract the compound, followed by purification steps such as chromatography to isolate the desired product . The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethoxylariciresinol 4-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

5,5’-Dimethoxylariciresinol 4-O-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dimethoxylariciresinol 4-O-glucoside is unique due to its specific methoxy and glucoside groups, which contribute to its enhanced bioactivity and potential in reversing multidrug resistance. Its ability to modulate drug efflux mechanisms sets it apart from other lignans .

Properties

IUPAC Name

2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPNTYPNEPEMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5'-Dimethoxylariciresinol 4-O-glucoside
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5,5'-Dimethoxylariciresinol 4-O-glucoside
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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